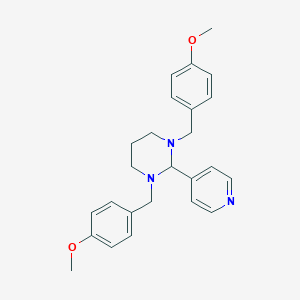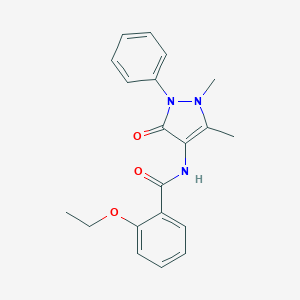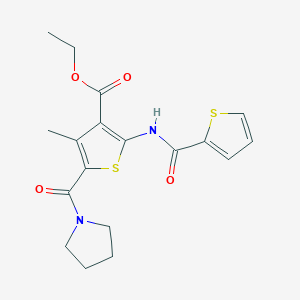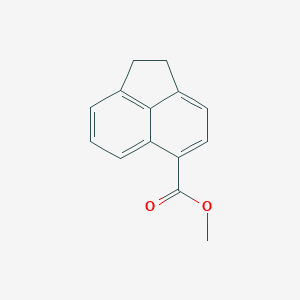![molecular formula C14H15NO5S B395288 N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 446052-58-0](/img/structure/B395288.png)
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine, also known as MNG, is a small molecule that has been used in a variety of scientific research applications. MNG is a sulfonamide-containing compound, and it has been widely studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has been used in a variety of scientific research applications, including as a drug-like molecule in drug discovery, as a probe in biochemical studies, as a ligand in protein-ligand studies, and as a substrate in enzyme-catalyzed reactions.
Mecanismo De Acción
Target of Action
The primary targets of N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine are tubulin and the signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in the development of many cancers, making them potential therapeutic targets .
Mode of Action
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine interacts with its targets in a competitive manner. It binds to the colchicine binding site, inhibiting tubulin polymerization . It also directly binds to the STAT3 protein, inhibiting STAT3 phosphorylation .
Biochemical Pathways
The compound affects the pathways involving tubulin and STAT3. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, essential components of the cell’s cytoskeleton . The inhibition of STAT3 phosphorylation disrupts the STAT3 signaling pathway, which is involved in cellular processes like cell growth and apoptosis .
Result of Action
The compound exhibits strong inhibitory activity against various cancer cells, including A549, MDA-MB-231, and HCT-116 cells . In terms of single target inhibition, it is slightly inferior to positive drugs, but it shows a good anti-tumor effect in vivo, and can inhibit >80% of xenograft tumor growth .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has several advantages as a reagent in lab experiments. For example, it is a small molecule that can easily be synthesized in a laboratory setting, and it is relatively stable and non-toxic. However, N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine also has some limitations. For example, it is not very soluble in water, and it is not very stable in the presence of light or heat.
Direcciones Futuras
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has potential for use in a variety of future directions. For example, it could be used in drug discovery, as a substrate in enzyme-catalyzed reactions, or as a ligand in protein-ligand studies. In addition, it could be used to further investigate its biochemical and physiological effects, such as its anti-inflammatory and antioxidant properties. Finally, it could be used to develop new synthetic methods for the synthesis of other compounds.
Métodos De Síntesis
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine can be synthesized from the reaction of 4-methoxy-1-naphthaldehyde with N-methylglycine and a catalytic amount of sulfuric acid, as described by Zhang et al. (2020). The reaction is carried out in a solvent such as acetonitrile, and the product can be isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-15(9-14(16)17)21(18,19)13-8-7-12(20-2)10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZEDOWCDROMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(ethylsulfanyl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B395205.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-cyclopentylpropanamide](/img/structure/B395208.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B395211.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B395212.png)
![N-(4-bromophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B395213.png)
![2-amino-4-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B395215.png)



![6-Amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B395220.png)

![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B395222.png)

